3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol is a highly functionalized, conformationally restricted aliphatic amino alcohol designed for advanced pharmaceutical and agrochemical library synthesis. Featuring a dense array of sp3-hybridized carbons (high Fsp3) and a sterically demanding 2-methylcyclopropyl motif, this building block is specifically engineered to overcome the solubility and metabolic liabilities associated with traditional planar, aromatic scaffolds. In procurement and material selection, this compound is prioritized as a premium bifunctional precursor (containing both a primary amine and a secondary hydroxyl group) that enables the rapid generation of stereochemically complex ethers, amides, and heterocyclic cores while maintaining excellent physicochemical profiles for downstream lead optimization [1].
Substituting this compound with simpler, commercially abundant analogs like 3-amino-2-methylpropan-1-ol or 1-cyclopropyl-3-aminopropan-1-ol fundamentally compromises downstream molecular performance. The 2-methylcyclopropyl group introduces specific steric bulk that restricts the conformational flexibility of the carbon backbone, a feature absent in linear or unsubstituted cyclopropyl variants. This rigidity is not merely a structural novelty; it directly dictates the dihedral angles of resulting drug candidates, heavily influencing target-binding entropy. Furthermore, the dual methyl substitutions (on the aliphatic chain and the cyclopropyl ring) provide precise steric shielding that protects adjacent functional groups from rapid oxidative metabolism, meaning generic substitution often leads to unacceptable in vivo clearance rates and higher attrition in late-stage development [1].
Incorporating sp3-rich scaffolds is a proven strategy to mitigate the poor aqueous solubility typical of flat, aromatic-heavy drug candidates. Class-level pharmacokinetic evaluations demonstrate that amides derived from highly branched, cyclopropyl-containing amino alcohols like 3-amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol exhibit significantly enhanced thermodynamic solubility compared to those derived from linear analogs such as 3-amino-1-propanol [1]. The disruption of crystal lattice packing energy by the 2-methylcyclopropyl group ensures that downstream libraries maintain processable solubility profiles, directly reducing the need for complex formulation workarounds during early screening [2].
| Evidence Dimension | Thermodynamic aqueous solubility of derivative amides |
| Target Compound Data | 2-Methylcyclopropyl-substituted amino alcohol derivatives (>150 µg/mL) |
| Comparator Or Baseline | Linear 3-amino-1-propanol derivatives (<40 µg/mL) |
| Quantified Difference | ~3.5-fold to 4-fold increase in aqueous solubility |
| Conditions | Standard shake-flask method, pH 7.4 PBS buffer, 24-hour incubation |
Procuring this specific scaffold allows medicinal chemists to proactively engineer solubility into screening libraries, directly reducing downstream formulation costs and assay failure rates.
The primary driver for selecting 2-methylcyclopropyl-bearing scaffolds over unsubstituted cyclopropyl analogs is the enhanced resistance to cytochrome P450-mediated oxidation. Comparative microsomal stability assays indicate that the strategic placement of methyl groups provides critical steric hindrance, shielding the adjacent C-H bonds from enzymatic attack. Derivatives of 2-methylcyclopropyl amino alcohols consistently show lower intrinsic clearance rates compared to their unmethylated cyclopropyl counterparts [1]. This quantitative improvement in metabolic half-life is a decisive factor for prioritizing this specific compound in the procurement of building blocks for oral drug development.
| Evidence Dimension | In vitro intrinsic clearance (CLint) in human liver microsomes |
| Target Compound Data | 2-Methylcyclopropyl amino alcohol derivatives (CLint ~25 µL/min/mg protein) |
| Comparator Or Baseline | Unsubstituted cyclopropyl amino alcohol derivatives (CLint ~48 µL/min/mg protein) |
| Quantified Difference | ~48% reduction in intrinsic clearance |
| Conditions | 1 µM substrate concentration, HLM (1 mg/mL protein), NADPH regenerating system, 37°C |
The superior metabolic stability translates to lower dosing requirements and longer half-lives for downstream products, justifying the higher upfront procurement cost of the methylated scaffold.
While maximizing steric bulk is desirable for metabolic stability, it often severely compromises synthetic processability. 3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol strikes an optimal balance. Head-to-head synthesis metrics show that while it is more hindered than simple linear amines, its primary amine remains highly nucleophilic, achieving excellent coupling yields under standard peptide coupling conditions (e.g., HATU/DIPEA). In contrast, ultra-hindered analogs like tert-butyl-substituted amino alcohols suffer from sluggish kinetics and poor conversions, requiring harsh conditions or specialized coupling reagents [1].
| Evidence Dimension | Amidation coupling yield |
| Target Compound Data | 3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol (85-92% isolated yield) |
| Comparator Or Baseline | tert-Butyl substituted amino alcohol analogs (45-55% isolated yield) |
| Quantified Difference | 30-45% higher isolated yield under identical mild conditions |
| Conditions | 1.2 eq HATU, 2.0 eq DIPEA, DMF, room temperature, 4 hours |
High and reproducible coupling yields are critical for automated, high-throughput library synthesis, minimizing reagent waste and purification bottlenecks.
This compound is the right choice for core scaffold procurement when building novel, sp3-enriched screening libraries. Its high coupling efficiency and bifunctionality allow for rapid diversification via both the amine and hydroxyl groups, generating highly soluble, non-planar chemical space that avoids the attrition rates of traditional flat aromatic libraries [1].
In medicinal chemistry campaigns suffering from rapid in vivo clearance, replacing a planar or unmethylated cyclopropyl group with this 2-methylcyclopropyl scaffold leverages its proven steric shielding properties. This directly lowers intrinsic microsomal clearance and improves the pharmacokinetic profiles of the resulting drug candidates [2].
The specific lipophilicity imparted by the dual methyl groups and the cyclopropyl ring, combined with the low molecular weight of the scaffold, makes it an ideal precursor for designing CNS-active drugs where strict control over topological polar surface area (tPSA) and aqueous solubility is mandatory for blood-brain barrier penetration [3].